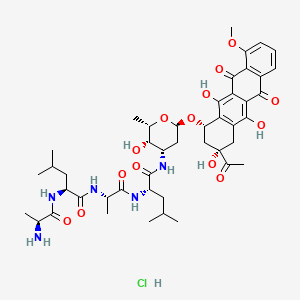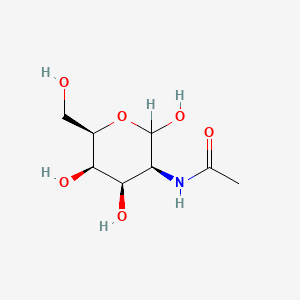
2-Acetamido-2-Desoxi-D-Talopiranosa
Descripción general
Descripción
2-Acetamido-2-Deoxy-D-Talopyranose is an organic compound belonging to the class of amino sugars. It is a monosaccharide derivative, specifically an epimer of N-Acetyl-D-Galactosamine, differing only in the configuration of the hydroxyl group at the C-4 position
Aplicaciones Científicas De Investigación
2-Acetamido-2-Deoxy-D-Talopyranose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of cell surface carbohydrates and their interactions.
Industry: Used in the production of various biochemical reagents and as a precursor for other chemical compounds.
Mecanismo De Acción
Target of Action
The primary target of 2-Acetamido-2-Deoxy-D-Talopyranose is the enzyme glycosidase . This enzyme plays a crucial role in the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids .
Mode of Action
2-Acetamido-2-Deoxy-D-Talopyranose acts as a noncompetitive inhibitor of the enzyme glycosidase . It inhibits the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . Additionally, it has been shown to inhibit antigen binding .
Biochemical Pathways
The compound’s action on glycosidase affects the biochemical pathways involving glycoconjugates. By inhibiting the enzymatic cleavage of glycoconjugates, it disrupts the normal functioning of these pathways
Result of Action
The inhibition of glycosidase by 2-Acetamido-2-Deoxy-D-Talopyranose can lead to changes in the molecular and cellular functions of glycoconjugates . For instance, it can affect the binding of antigens, which may have implications for immune response .
Análisis Bioquímico
Biochemical Properties
2-Acetamido-2-Deoxy-D-Talopyranose is a noncompetitive inhibitor of the enzyme glycosidase . It has been shown to inhibit the enzymatic cleavage of glycoconjugates, such as glycoproteins and glycolipids . This compound interacts with these biomolecules, affecting their function and the nature of their interactions .
Molecular Mechanism
The molecular mechanism of action of 2-Acetamido-2-Deoxy-D-Talopyranose is primarily through its inhibition of the enzyme glycosidase . By inhibiting this enzyme, it affects the cleavage of glycoconjugates, potentially leading to changes in gene expression and other cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetamido-2-Deoxy-D-Talopyranose can be synthesized through multiple-step chemical processes. One common method involves the reaction of N-Acetyl-D-Glucosamine with D-Arabinose under physical or enzymatic conditions . Another method includes the addition of nitrosyl chloride to acetylated glycal, followed by conversion to an acetylated derivative of the 2-oximinohexose and reduction of the oxime to amine .
Industrial Production Methods
Industrial production of 2-Acetamido-2-Deoxy-D-Talopyranose typically involves the use of acetylated glycals and nitrosyl chloride, followed by reduction and acetylation steps. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-Deoxy-D-Talopyranose undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into various amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitrosyl chloride, zinc-copper couple, and various acetylating agents. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired product formation .
Major Products Formed
Major products formed from these reactions include acetylated derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2-Acetamido-2-Deoxy-D-Talopyranose is similar to other amino sugars such as N-Acetyl-D-Galactosamine, N-Acetyl-D-Glucosamine, and N-Acetyl-D-Mannosamine. it is unique in its specific configuration and the resulting biochemical properties. This uniqueness makes it valuable for specific applications where other amino sugars may not be suitable .
List of Similar Compounds
Propiedades
IUPAC Name |
N-[(3S,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6+,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-XLSKCSLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725229 | |
| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282727-46-2 | |
| Record name | 2-Acetamido-2-deoxy-D-talopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q1: How is 2-Acetamido-2-Deoxy-D-Talose synthesized?
A: One established method for synthesizing 2-Acetamido-2-Deoxy-D-Talose starts with D-Lyxose. [] The process involves several steps, including a reaction with nitromethane in the presence of sodium methoxide to form 1-deoxy-1-nitro-D-galactitol. This intermediate is then acetylated and reacted with ammonia to yield 2-acetamido-1,2-dideoxy-1-nitro-D-talitol. A modified Nef reaction converts this compound to 2-acetamido-2-deoxy-D-talose. []
Q2: What is the significance of the C-disaccharide derivative of 2-Acetamido-2-Deoxy-D-Talose?
A: Research has focused on the C-disaccharide derivative, specifically the alpha-C(1-->3)-D-mannopyranoside of N-acetyltalosamine (α-D-Manp-(1-->3)CH(2)-D-TalNAc). This compound, synthesized through a multi-step process involving radical C-glycosidation, has been found to be inactive as an inhibitor of glycosidases and human alpha-1,3-fucosyltransferase VI, unlike its epimer, the alpha-C(1-->3)-D-mannopyranoside of N-acetylgalactosamine. [] This finding highlights the impact of subtle structural differences on biological activity.
Q3: What is the role of 2-Acetamido-2-Deoxy-D-Talose in bacterial capsular polysaccharides?
A: While 2-Acetamido-2-Deoxy-D-Talose itself is not a direct component of bacterial capsular polysaccharides, its epimer, UDP-N-acetyl-D-talosamine (UDP-TalNAc), is a key substrate in their biosynthesis. The enzyme CapG, found in bacteria like Staphylococcus aureus, catalyzes the epimerization of UDP-TalNAc to UDP-N-acetyl-D-fucosamine (UDP-FucNAc), a crucial precursor for the synthesis of capsular polysaccharide type 5 (CP5). [] Understanding the structural features of CapG and its interaction with UDP-TalNAc offers potential targets for developing anti-infective agents.
Q4: What are the implications of studying enzymes like CapG that utilize 2-Acetamido-2-Deoxy-D-Talose derivatives?
A: The study of enzymes like CapG, which utilize derivatives of 2-Acetamido-2-Deoxy-D-Talose, is crucial for understanding bacterial pathogenesis and developing novel therapeutic strategies. [] By characterizing the structure and function of these enzymes, researchers can identify potential targets for inhibiting the synthesis of bacterial capsular polysaccharides. This could lead to new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)
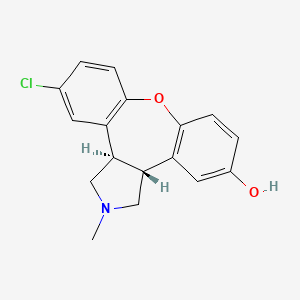
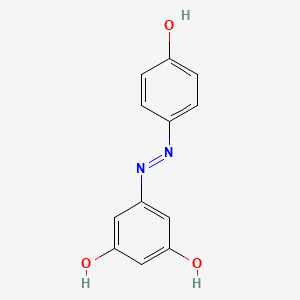
![[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride](/img/structure/B583363.png)
![CMP SIALIC ACID, [SIALIC-6-14C]](/img/new.no-structure.jpg)
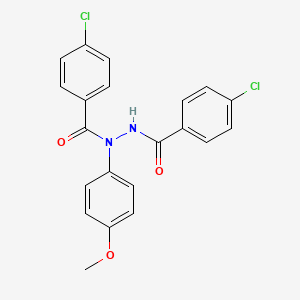
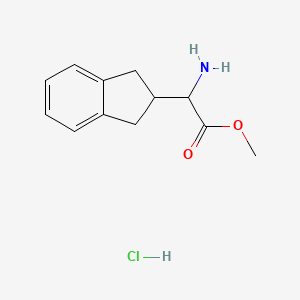
![3,12-diazaheptacyclo[13.11.1.02,13.03,11.05,10.016,21.023,27]heptacosa-1(27),2(13),5,7,9,11,14,16,18,20,23,25-dodecaene-4,22-dione](/img/structure/B583371.png)
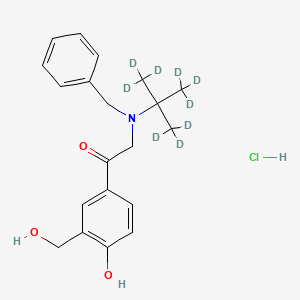

![N-[3-(Piperazin-1-yl)propyl]acetamide](/img/structure/B583380.png)
